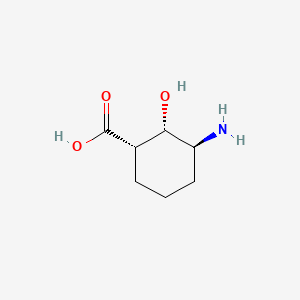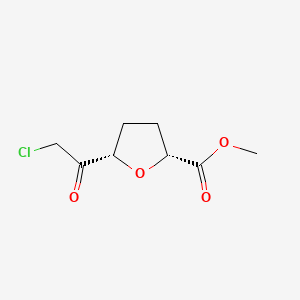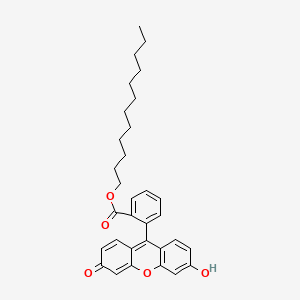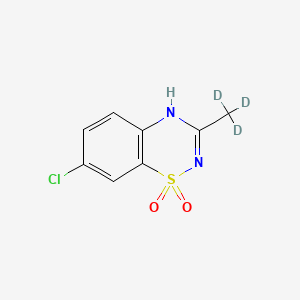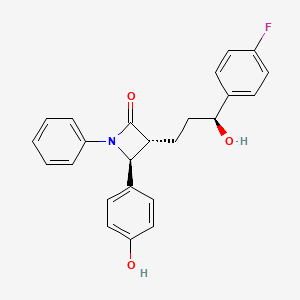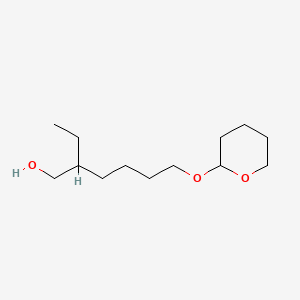
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a nitrobenzenesulfonyl group, a pyridyl group, and a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonyl group to the nitrobenzene to form nitrobenzenesulfonyl chloride.
Amination: The reaction of nitrobenzenesulfonyl chloride with N-methylamine to form N-methyl-N-4’-nitrobenzenesulfonylamine.
Coupling: The coupling of N-methyl-N-4’-nitrobenzenesulfonylamine with 3-pyridyl-1-butanol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products
Oxidation: Formation of nitrobenzenesulfonic acid derivatives.
Reduction: Formation of N-methyl-N-4’-aminobenzenesulfonyl-amino-1-(3-pyridyl)-1-butanol.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
科学的研究の応用
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridyl group can bind to nucleic acids and other biomolecules, affecting their function. The overall effect of the compound depends on the specific biological context and the concentration used.
類似化合物との比較
Similar Compounds
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(2-pyridyl)-1-butanol: Similar structure but with a different position of the pyridyl group.
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(4-pyridyl)-1-butanol: Similar structure but with a different position of the pyridyl group.
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-pentanol: Similar structure but with a different length of the aliphatic chain.
Uniqueness
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. Its unique structure allows for specific interactions that are not possible with other similar compounds, making it a valuable tool in scientific research.
特性
CAS番号 |
1346602-20-7 |
|---|---|
分子式 |
C16H19N3O5S |
分子量 |
365.404 |
IUPAC名 |
N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O5S/c1-18(11-3-5-16(20)13-4-2-10-17-12-13)25(23,24)15-8-6-14(7-9-15)19(21)22/h2,4,6-10,12,16,20H,3,5,11H2,1H3 |
InChIキー |
GRYXOLRDXQCYHQ-UHFFFAOYSA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
同義語 |
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


